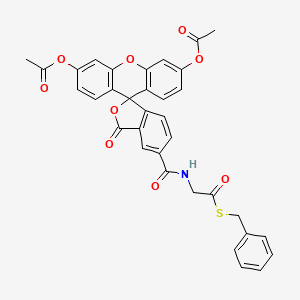

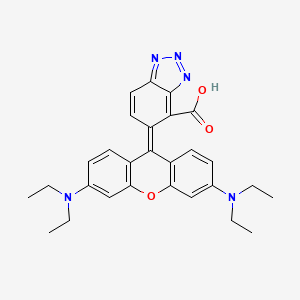

5-CFDA ethanedioic-S-phenylmethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

1. Bacteria Detection in Drinking Water

5-CFDA ethanedioic-S-phenylmethyl ester (CFDA) has been utilized as a fluorescein precursor for the detection of live bacteria in drinking water. It operates by diffusing through bacterial membranes and being metabolized into a fluorescent species, allowing the identification of live bacteria. This method has shown to be sensitive and reliable for ensuring human safety in water quality assessments (Guilini et al., 2015).

2. Intracellular pH Measurement in Bacteria

The compound has been employed in the measurement of intracellular pH in bacteria like Escherichia coli. Its properties allow for a continuous, high-time measurement of intracellular pH, providing valuable insights into bacterial physiology and metabolic states (Riondet et al., 1997).

3. Monitoring Bacterial Transport in Groundwater

CFDA has been used in field-scale experiments to study bacterial transport in groundwater systems. It efficiently labels bacteria, making it possible to track their movement and concentration in various environments, such as aquifers (Fuller et al., 2001).

4. Yeast Cell Staining in Flow Cytometry

The compound is effective in staining yeast cells like Saccharomyces cerevisiae for flow cytometry analysis. Its uptake and hydrolysis by intracellular esterases result in the accumulation of a fluorescent product, facilitating the detection of microorganisms in various samples (Breeuwer et al., 1995).

5. Enhancing Bacterial Staining Efficiency

CFDA has been combined with glutaraldehyde to improve the staining efficiency of esterase-active bacteria. This method has proven particularly useful in differentiating viable cells, especially in Gram-negative bacteria (Morono et al., 2004).

6. Studying Molecular Dynamics in Solar Cells

Research has also explored the molecular structures and dynamics within interfaces of bulk heterojunction materials used in solar cells, involving compounds like this compound (Yang et al., 2006).

作用機序

Target of Action

It is primarily used as a fluorescent labeling reagent , which suggests that it may interact with a broad range of biological targets.

Mode of Action

As a fluorescent labeling reagent, the compound likely interacts with its targets by covalently binding to them, thereby enabling their detection under fluorescence microscopy

Biochemical Pathways

Given its use as a fluorescent labeling reagent, it is likely that its effects are largely dependent on the specific targets it is used to label .

Pharmacokinetics

It is soluble in chloroform , which suggests that it may have good bioavailability in systems where chloroform is used as a solvent.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be highly dependent on the specific targets it is used to label. As a fluorescent labeling reagent, its primary effect is to enable the visualization of these targets under fluorescence microscopy .

Action Environment

The action, efficacy, and stability of 5-CFDA ethanedioic-S-phenylmethyl ester are likely to be influenced by various environmental factors. For instance, it is recommended to be stored at -20°C and protected from light and moisture to maintain its stability . Furthermore, its solubility in chloroform suggests that the choice of solvent can significantly impact its action and efficacy .

Safety and Hazards

生化学分析

Biochemical Properties

The 5-CFDA ethanedioic-S-phenylmethyl ester plays a significant role in biochemical reactions as a fluorescent labeling reagent

Cellular Effects

The this compound is known to be a cell-permeable fluorescent probe . It is used for site-specific labeling of N-terminal cysteine proteins with small molecule probes

Molecular Mechanism

It is known to be used as a fluorescent labeling reagent , suggesting that it may interact with biomolecules in a way that allows for fluorescence-based detection.

Temporal Effects in Laboratory Settings

The this compound is stable for at least 2 years after receipt when stored at -20°C

特性

IUPAC Name |

[6'-acetyloxy-5-[(2-benzylsulfanyl-2-oxoethyl)carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25NO9S/c1-19(36)41-23-9-12-27-29(15-23)43-30-16-24(42-20(2)37)10-13-28(30)34(27)26-11-8-22(14-25(26)33(40)44-34)32(39)35-17-31(38)45-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,35,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIKQDVYTJYHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCC(=O)SCC5=CC=CC=C5)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25NO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6309110.png)

![Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester](/img/structure/B6309136.png)

![(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate](/img/structure/B6309150.png)